molecular formula C16H20N4OS B2487475 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1706090-45-0

1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2487475
CAS No.: 1706090-45-0
M. Wt: 316.42
InChI Key: OBUNXDFTLYPKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic organic compound that features a thiazepane ring, a triazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Final Coupling Step: The final step would involve coupling the thiazepane and triazole moieties under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-(p-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(7-(m-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(7-(phenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Uniqueness

The uniqueness of 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-13-4-2-3-5-14(13)15-6-7-19(8-9-22-15)16(21)10-20-12-17-11-18-20/h2-5,11-12,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUNXDFTLYPKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.